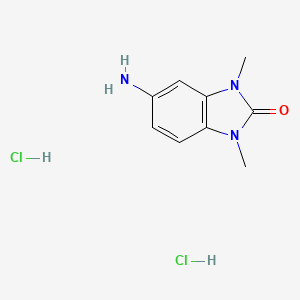

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride” is a chemical compound with the empirical formula C7H7N3O . It has a molecular weight of 149.15 . The compound is also known as 5-Amino-1,3-dihydro-2H-benzimidazol-2-one .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.363±0.06 g/cm3 . The melting point is greater than 300°C , and the predicted boiling point is 201.4±19.0°C . The compound has a flash point of 75.6°C and a vapor pressure of 0.001Pa at 20°C . The refractive index is 1.657 .Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Benzimidazole derivatives, including 2H-benzimidazol-2-one, are key structures in the synthesis of heterocyclic compounds. Alper and Wolin (1975) explored the reactivity of 2-aminobenzimidazole and its derivatives with bromomethyldimethylchlorosilane, leading to new heterocycles with potential applications in material science and pharmaceutical chemistry (Alper & Wolin, 1975).

Antimicrobial and Antifungal Applications

Research has shown that benzimidazole derivatives possess significant antimicrobial and antifungal properties. Mishra et al. (1993) synthesized benzimidazole compounds that exhibited better fungicidal activities than commercially used fungicides (Mishra et al., 1993). These findings highlight the potential of benzimidazole derivatives in agricultural applications to protect crops from fungal diseases.

Pharmacological Research

Benzimidazole derivatives have been evaluated for their pharmacological activities. Gobis et al. (2015) discovered that certain benzimidazole compounds showed high tuberculostatic activity against Mycobacterium tuberculosis strains, suggesting a novel class of anti-tubercular agents (Gobis et al., 2015). Additionally, Maltsev et al. (2021) synthesized benzimidazole derivatives with promising anxiolytic and analgesic potentials, indicating their use in developing new therapeutic agents (Maltsev et al., 2021).

Material Science and Corrosion Inhibition

Benzimidazole derivatives have applications in material science, particularly in corrosion inhibition. Khaled (2003) studied the inhibitive action of benzimidazole derivatives on iron corrosion, demonstrating their potential as protective agents in industrial applications (Khaled, 2003).

Properties

IUPAC Name |

5-amino-1,3-dimethylbenzimidazol-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;;/h3-5H,10H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRNBTSTFMFSGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)

![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)

![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)